molecular formula C9H9BrO3S B2938509 1-(4-Bromophenyl)-2-(methylsulfonyl)-1-ethanone CAS No. 500576-33-0

1-(4-Bromophenyl)-2-(methylsulfonyl)-1-ethanone

Cat. No. B2938509
CAS RN: 500576-33-0
M. Wt: 277.13
InChI Key: OALVETULMCTXQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)-2-(methylsulfonyl)-1-ethanone, also known as BME, is an organic compound that can be synthesized in a laboratory setting. It is a colorless solid with a melting point of approximately 110°C. BME has a wide range of applications in science, particularly in the field of organic synthesis. This compound is used as a reagent in organic synthesis, as a building block in the synthesis of pharmaceuticals, and as a reactant in the production of biocatalysts. It has also been used in the synthesis of a variety of other organic compounds, including those with potential therapeutic applications.

Scientific Research Applications

Chemoenzymatic Synthesis Applications

The compound has been involved in the chemoenzymatic synthesis of precursors for drugs like Odanacatib, showcasing its utility in developing stereoselective routes for medicinal chemistry. González-Martínez, Gotor, and Gotor‐Fernández (2019) demonstrated a methodology combining palladium-catalyzed cross-coupling and bioreduction, highlighting its importance in the synthesis of enantiomerically pure compounds (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

Antiviral Research

Research into novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives by Che et al. (2015) identified compounds with promising activity against HIV-1 replication. This study underscores the potential of sulfonyl ethanone derivatives in developing antiviral agents (Che et al., 2015).

Antibacterial and Antifungal Agents

Sawant, Patil, and Baravkar (2011) synthesized 2,4,5-trisubstituted-1H-imidazoles starting from derivatives of the compound, evaluating their efficacy as antibacterial and antifungal agents. This work demonstrates the compound's relevance in generating new antimicrobial agents (Sawant, Patil, & Baravkar, 2011).

Synthetic Organic Chemistry

The compound has been utilized in the synthesis of various sulfone-containing heterocyclic compounds, showcasing its versatility in organic chemistry. Fan et al. (1998) discussed its role in cyclization reactions, furthering the development of novel organic syntheses (Fan, Cao, Xu, & Zhang, 1998).

Development of COX-2 Inhibitors

Emami and Foroumadi (2006) described the synthesis of novel thiazole thione derivatives using the compound, targeting COX-2 inhibitors. This highlights its potential in the development of anti-inflammatory drugs (Emami & Foroumadi, 2006).

properties

IUPAC Name

1-(4-bromophenyl)-2-methylsulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3S/c1-14(12,13)6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALVETULMCTXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-2-(methylsulfonyl)-1-ethanone

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